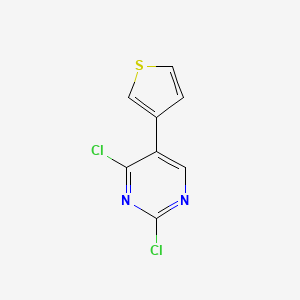

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine

CAS No.:

Cat. No.: VC15749850

Molecular Formula: C8H4Cl2N2S

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Cl2N2S |

|---|---|

| Molecular Weight | 231.10 g/mol |

| IUPAC Name | 2,4-dichloro-5-thiophen-3-ylpyrimidine |

| Standard InChI | InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H |

| Standard InChI Key | BJBFJJVZAWOKCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=CN=C(N=C2Cl)Cl |

Introduction

Chemical Identity and Structural Features

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The chlorine substituents at positions 2 and 4 increase the compound’s electrophilicity, facilitating nucleophilic substitution reactions critical for drug design. The thiophene group at position 5 introduces a sulfur-containing heterocycle, enhancing lipophilicity and π-π stacking interactions with biological targets .

Key Structural Attributes:

-

Pyrimidine Core: Provides a planar aromatic system for intermolecular interactions.

-

Chlorine Substituents: Improve metabolic stability and binding affinity to hydrophobic enzyme pockets.

-

Thiophene Moiety: Contributes to electron delocalization and modulates solubility.

The compound’s NMR spectrum typically shows characteristic peaks for the thiophene protons (δ 7.2–7.5 ppm) and pyrimidine ring protons (δ 8.1–8.3 ppm) .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine involves two primary steps:

-

Formation of the Pyrimidine-Thiophene Backbone:

-

Chlorination:

Reaction Conditions:

Advancements in Sustainable Synthesis

Recent patents emphasize reducing consumption and simplifying post-reaction processing. For example, using trimethylbenzene as a solvent decreases phosphorus oxychloride equivalents from 2.5 to 2.0 mol, reducing thermal waste and improving safety . Additionally, water-free workup methods avoid hydrolysis of sensitive intermediates .

Applications in Drug Development

Anticancer Agents

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Modifications at the 5-position (e.g., introducing sulfonamide groups) improve selectivity and reduce off-target effects .

Antiviral Therapeutics

Structural analogs have shown promise against HIV-1, with resistance profiles superior to etravirine. For example, compound 13c2 from PMC7441537 exhibits a half-life of 11.1 hours and 30.96% oral bioavailability, highlighting the potential of thiophene-pyrimidine hybrids .

Comparative Analysis of Pyrimidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume